Flutazolam

Pharmacokinetics Drug metabolism Half-life comparison

Flutazolam (MS-4101, Ro 7-6102) is a unique benzodiazepine with a 2-hydroxyethyl substituent enabling reversible hydrolytic ring-opening, distinguishing it from haloxazolam. It exhibits the lowest immunoassay cross-reactivity among designer benzodiazepines—perfect for forensic method validation. Its short parent half-life and long-acting active metabolite (norflurazepam) enable time-dependent receptor occupancy studies. Choose Flutazolam for precise GABA-A subtype mapping without confounding prodrug effects.

Molecular Formula C19H18ClFN2O3
Molecular Weight 376.8 g/mol
CAS No. 27060-91-9
Cat. No. B1673490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutazolam
CAS27060-91-9
Synonyms10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2''-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one
flutazolam
MS 4101
Molecular FormulaC19H18ClFN2O3
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F
InChIInChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2
InChIKeyWMFSSTNVXWNLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flutazolam CAS 27060-91-9: A Benzodiazepine Derivative with Distinct Pharmacokinetic and Behavioral Profile for Research and Procurement


Flutazolam (CAS 27060-91-9, also known as MS-4101, Ro 7-6102) is a benzodiazepine derivative originally developed and primarily used in Japan [1]. It belongs to the 1,4-benzodiazepine class and acts as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission to produce anxiolytic, sedative, muscle relaxant, and anticonvulsant effects [2]. While sharing this core mechanism with other benzodiazepines, Flutazolam exhibits unique pharmacokinetic properties, including a very short parent half-life (approximately 3.5 hours) coupled with a long-acting active metabolite (n-desalkylflurazepam, half-life 47-100 hours) [3], and a distinct behavioral profile compared to diazepam in preclinical models [4]. These characteristics may offer specific advantages for research applications requiring differentiated pharmacokinetic or pharmacodynamic outcomes.

Flutazolam CAS 27060-91-9: Why Direct Substitution with Generic Benzodiazepines Risks Invalidating Research Outcomes


While benzodiazepines as a class share a common mechanism of action at the GABAA receptor, individual derivatives exhibit clinically and preclinically meaningful differences in pharmacokinetic parameters, metabolic pathways, and behavioral effect profiles that preclude simple interchangeability [1]. For Flutazolam, its unique pharmacokinetic signature—a very short parent half-life combined with a long-acting active metabolite—distinguishes it from both short-acting agents like alprazolam and long-acting agents like diazepam [2]. Furthermore, direct comparative studies reveal that Flutazolam diverges from diazepam in its relative potency across multiple behavioral assays, including differential effects on locomotor activity, muscle relaxation, and mescaline-induced behaviors [3]. These distinctions have direct implications for experimental reproducibility and clinical efficacy, as demonstrated in disease-specific applications such as glossodynia [4]. Researchers and procurement specialists must therefore evaluate Flutazolam on its own evidence base rather than assuming class-level equivalence.

Flutazolam CAS 27060-91-9: Quantitative Differentiation Evidence Versus Key Comparators for Procurement Decision-Making


Flutazolam vs. Diazepam & Alprazolam: Unique Biphasic Half-Life Profile Quantified

Flutazolam exhibits a unique biphasic half-life profile not observed in diazepam or alprazolam. The parent compound has a very short elimination half-life of 3.5 hours, while its major active metabolite, n-desalkylflurazepam (also a metabolite of flurazepam), has a prolonged half-life of 47-100 hours [1]. In contrast, diazepam has a longer parent half-life of 20-120 hours and forms the active metabolite nordiazepam with a half-life of 50-99 hours [2]. Alprazolam has an intermediate parent half-life of 11.2 hours with active metabolites (4-hydroxyalprazolam, α-hydroxyalprazolam) exhibiting similar half-lives [3]. This distinct pharmacokinetic profile means Flutazolam provides rapid onset and offset of the parent compound while maintaining sustained activity via its metabolite.

Pharmacokinetics Drug metabolism Half-life comparison

Flutazolam Clinical Efficacy in Glossodynia: Quantitative Response Rates

In a clinical study of 18 patients with glossodynia, treatment with Flutazolam resulted in the following efficacy distribution: excellent effects in 27.8% (5/18), marked effects in 22.2% (4/18), slight effects in 22.2% (4/18), and no effect in 27.8% (5/18) [1]. Notably, only one case experienced drowsiness, suggesting a favorable tolerability profile in this patient population. The study further identified that better responses were associated with lower neurotic tendency and decreased anxiety scores on the MAS test [1]. While no direct comparator was included in this trial, the response rates provide a quantitative baseline for Flutazolam's activity in this specific indication.

Clinical trial Glossodynia Efficacy rate

Flutazolam vs. Diazepam: Divergent Effects on Mescaline-Induced Behaviors in Mice

Flutazolam and diazepam exhibit opposite effects on mescaline-induced scratching and head-twitch in mice. Flutazolam inhibits both scratching and head-twitch considerably. In contrast, diazepam shows a biphasic effect: small doses increase scratching while high doses decrease it; small doses decrease head-twitch while high doses increase it [1]. This qualitative difference suggests that Flutazolam may interact with neural pathways underlying mescaline-induced behaviors in a manner distinct from diazepam, potentially offering a more consistent suppression of these behaviors.

Behavioral pharmacology Mescaline Differential effect

Flutazolam vs. Diazepam: Differential Adaptation of Locomotor Suppression with Chronic Administration

The effect of Flutazolam on locomotor activity adapts differently than diazepam upon repeated dosing. Suppression of locomotor activity was potentiated by chronic administration of Flutazolam, whereas this effect disappeared with chronic administration of diazepam [1]. This suggests that tolerance to the sedative effects of Flutazolam does not develop, and in fact, the effect may increase over time, which is opposite to the typical tolerance development seen with diazepam.

Chronic administration Locomotor activity Tolerance

Flutazolam CAS 27060-91-9: High-Value Application Scenarios Based on Differentiated Evidence


Investigating the Role of GABAA Receptor Modulation in Psychosomatic Disorders (e.g., Glossodynia)

Given the documented clinical efficacy of Flutazolam in glossodynia (27.8% excellent response, 22.2% marked response) and its favorable tolerability profile (only 1/18 patients experienced drowsiness) [1], researchers studying the neurobiological underpinnings of psychosomatic conditions or conducting preclinical models of glossodynia may find Flutazolam a suitable tool compound. Its activity in this niche indication, combined with its distinct behavioral profile, allows for targeted investigation of GABAA receptor involvement in pain and anxiety comorbidity.

Studies Requiring a Biphasic Pharmacokinetic Profile: Rapid Onset with Sustained Activity

Flutazolam's unique pharmacokinetics—a very short parent half-life of 3.5 hours paired with a long-acting active metabolite (half-life 47-100 hours) [2]—make it an ideal candidate for experiments where a fast-acting, yet long-lasting, GABAA modulation is needed. This profile is not replicated by standard benzodiazepines like diazepam (long parent half-life) or alprazolam (intermediate half-life with short-lived metabolites). Applications include time-sensitive behavioral assays, sustained-release formulation development, or studies examining the temporal dynamics of receptor occupancy and tolerance.

Comparative Behavioral Pharmacology: Dissecting Divergent Effects on Locomotor Activity and Hallucinogen-Induced Behaviors

Flutazolam's differential effects compared to diazepam in reducing spontaneous locomotor activity, potentiating methamphetamine effects, and inhibiting mescaline-induced behaviors [3] provide a valuable tool for comparative studies of benzodiazepine pharmacology. Researchers aiming to delineate structure-activity relationships, subunit selectivity, or downstream signaling pathways of GABAA receptor modulators can leverage Flutazolam's unique profile to generate hypotheses and test mechanistic models. Its distinct chronic adaptation profile (potentiation vs. disappearance of locomotor suppression) further enhances its utility in tolerance and dependence research.

Forensic and Analytical Chemistry Reference Standard

Due to its limited global distribution (primarily Japan) and unique metabolic pathway (formation of n-desalkylflurazepam) [2], Flutazolam serves as a valuable reference standard for analytical laboratories developing LC-MS/MS or GC-MS methods for benzodiazepine screening. Its distinct retention time and mass spectral fragmentation pattern aid in the accurate identification and quantification of this compound in biological matrices, supporting forensic toxicology and clinical monitoring efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.